N-Fmoc-N4-(4-methyltrityl)-L-asparagine
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Overview
Description
Fmoc-D-Asn(Mtt)-OH is a derivative of asparagine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 4-methyltrityl (Mtt) group at the side chain amide. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn(Mtt)-OH typically involves the protection of the amino and side chain amide groups of D-asparagine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtt group is introduced using 4-methyltrityl chloride in the presence of a base like triethylamine. The reaction conditions are generally mild, and the reactions are carried out in solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of Fmoc-D-Asn(Mtt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle large quantities of reagents and solvents efficiently. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Asn(Mtt)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.
Coupling: HBTU, DIC, and bases like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-Asn(Mtt)-OH is incorporated at desired positions.
Scientific Research Applications
Chemistry
Fmoc-D-Asn(Mtt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-asparagine into peptide chains, which can be crucial for studying protein structure and function.
Biology
In biological research, peptides synthesized using Fmoc-D-Asn(Mtt)-OH are used to study enzyme-substrate interactions, receptor binding, and protein-protein interactions.
Medicine
In medicinal chemistry, peptides containing D-asparagine are explored for their potential therapeutic properties, including as enzyme inhibitors or as components of vaccines.
Industry
In the pharmaceutical industry, Fmoc-D-Asn(Mtt)-OH is used in the development of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides containing Fmoc-D-Asn(Mtt)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with their molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D-asparagine can influence the peptide’s conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Mtt)-OH but with a trityl (Trt) protecting group instead of Mtt.
Fmoc-D-Gln(Mtt)-OH: Contains D-glutamine instead of D-asparagine.
Fmoc-D-Asn(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for protection.
Uniqueness
Fmoc-D-Asn(Mtt)-OH is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS for synthesizing peptides with high purity and yield.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBWIYTHRCCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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